4-(2-Aminoethyl)heptanamide
Description
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
4-(2-aminoethyl)heptanamide |
InChI |
InChI=1S/C9H20N2O/c1-2-3-8(6-7-10)4-5-9(11)12/h8H,2-7,10H2,1H3,(H2,11,12) |
InChI Key |
KLXCIVWVEAJJQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC(=O)N)CCN |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A series of NMR experiments would be necessary to assign all proton and carbon signals and to confirm the connectivity of the ethyl, propyl, and amide moieties within the structure.
Proton NMR (¹H NMR) spectroscopy would provide information on the chemical environment, number, and connectivity of the hydrogen atoms in 4-(2-Aminoethyl)heptanamide. The expected spectrum would show distinct signals for the protons of the ethyl and propyl side chains, the aminoethyl group, and the amide and amine protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be crucial for assigning each proton to its specific position in the molecule.
Table 1: ¹H NMR Data for 4-(2-Aminoethyl)heptanamide
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|
Carbon-13 NMR (¹³C NMR) spectroscopy would be used to identify all unique carbon atoms in the molecule. The number of signals in the ¹³C NMR spectrum would correspond to the number of chemically non-equivalent carbons. The chemical shifts would indicate the type of carbon (e.g., alkyl, methylene (B1212753) attached to nitrogen, carbonyl), providing a complete map of the carbon skeleton.
Table 2: ¹³C NMR Data for 4-(2-Aminoethyl)heptanamide
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|
To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, showing which protons are adjacent to each other. This would be instrumental in tracing the connectivity within the ethyl and propyl chains and the aminoethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. This is critical for establishing the connectivity between the different functional groups, for example, linking the aminoethyl group to the heptanamide (B1606996) backbone at the C4 position.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which serves as a fingerprint and confirms the elemental composition.
HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of 4-(2-Aminoethyl)heptanamide (C₉H₂₀N₂O), confirming its atomic composition.
Table 3: HRMS Data for 4-(2-Aminoethyl)heptanamide
| Ion | Calculated m/z | Measured m/z |
|---|
ESI-MS is a soft ionization technique that would allow for the gentle ionization of the molecule, typically forming the protonated molecule [M+H]⁺. Subsequent fragmentation of this ion (MS/MS) would provide characteristic fragment ions. The analysis of these fragments would help to confirm the structure elucidated by NMR by showing the loss of specific neutral fragments corresponding to different parts of the molecule.
Table 4: ESI-MS Fragmentation Data for 4-(2-Aminoethyl)heptanamide
| Precursor Ion (m/z) | Fragment Ions (m/z) | Plausible Neutral Loss |
|---|
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups within a molecule. These methods probe the vibrational modes of chemical bonds, each of which corresponds to a specific energy and, therefore, a characteristic frequency in the spectrum.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For 4-(2-Aminoethyl)heptanamide, characteristic absorption bands would be expected for its primary amine, secondary amide, and aliphatic chain functionalities.
Key expected IR absorption bands for 4-(2-Aminoethyl)heptanamide would include:
N-H Stretching (Primary Amine): Two bands would be anticipated in the region of 3500-3200 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group. wpmucdn.com
N-H Stretching (Secondary Amide): A single band is expected in the range of 3370-3170 cm⁻¹ for the N-H stretch of the amide group. spectroscopyonline.com
C=O Stretching (Amide I band): A strong absorption peak, characteristic of the amide I band, would likely appear between 1725-1710 cm⁻¹. wpmucdn.com This is one of the most prominent peaks in the IR spectrum of an amide. spectroscopyonline.com
N-H Bending (Amide II band): This band, resulting from the in-plane bending of the N-H bond, is typically found around 1600 cm⁻¹ and can sometimes be obscured by other peaks. wpmucdn.comspectroscopyonline.com
C-H Stretching: Strong absorptions from the C-H bonds of the heptyl and ethyl groups would be observed in the 2950-2845 cm⁻¹ region. docbrown.info
C-N Stretching: These vibrations are generally weak and appear in the fingerprint region between 1400 and 1000 cm⁻¹, making them harder to assign definitively. spectroscopyonline.com
Interactive Data Table: Predicted IR Absorptions for 4-(2-Aminoethyl)heptanamide
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Primary Amine | N-H Stretch | 3500-3200 (two bands) | Medium to Weak |
| Secondary Amide | N-H Stretch | 3370-3170 | Medium |
| Amide | C=O Stretch (Amide I) | 1725-1710 | Strong |
| Amide | N-H Bend (Amide II) | ~1600 | Variable |
| Alkane | C-H Stretch | 2950-2845 | Strong |
| Amine/Amide | C-N Stretch | 1400-1000 | Weak |
Note: The exact positions of these peaks can be influenced by factors such as the physical state of the sample and intermolecular interactions.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR that involves the inelastic scattering of monochromatic light. horiba.com While IR spectroscopy is more sensitive to polar bonds, Raman is often better for non-polar bonds and symmetric vibrations. For 4-(2-Aminoethyl)heptanamide, Raman spectroscopy would be particularly useful for characterizing the carbon backbone.
Expected Raman signals would include:
C-H Stretching and Bending: Similar to IR, these would be present, but often with different relative intensities.
C-C Stretching: The aliphatic chain would produce a series of bands in the fingerprint region.
Amide Bands: The amide I and III bands are also observable in Raman spectra and can provide information about the secondary structure in larger molecules. nih.gov
Despite the utility of this technique, no specific Raman spectra for 4-(2-Aminoethyl)heptanamide have been published.
X-ray Crystallography for Solid-State Structure Determination
To perform X-ray crystallography, a high-quality single crystal of the compound is required. libretexts.org The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build an electron density map, from which the atomic structure can be deduced. wordpress.com
A search of crystallographic databases reveals no published crystal structure for 4-(2-Aminoethyl)heptanamide. Therefore, its solid-state conformation, crystal packing, and intermolecular interactions (such as hydrogen bonding networks involving the amine and amide groups) have not been experimentally determined.
Computational and Theoretical Chemistry Studies of 4 2 Aminoethyl Heptanamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure of a molecule.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. schrodinger.com It is based on the principle that the energy of a molecule can be determined from its electron density. For a molecule like 4-(2-Aminoethyl)heptanamide, a DFT study would typically involve optimizing the molecular geometry to find its lowest energy state. From this optimized structure, various electronic properties could be calculated.
The reactivity of a molecule can be inferred from global reactivity descriptors, which are often calculated using DFT. researchgate.netchimicatechnoacta.ru These descriptors provide insight into the molecule's stability and its propensity to donate or accept electrons.
Table 1: Theoretical Global Reactivity Descriptors (Illustrative) This table is illustrative of the types of data that would be generated from a DFT calculation. No specific published data exists for 4-(2-Aminoethyl)heptanamide.
| Parameter | Formula | Significance | Hypothetical Value |
|---|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. | Data not available |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. | Data not available |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. | Data not available |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates reactivity. | Data not available |
| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. | Data not available |
Molecular Orbital Analysis (HOMO-LUMO Energies, Fukui Indices)
Frontier Molecular Orbital (FMO) theory is a key part of understanding chemical reactivity. taylorandfrancis.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO relates to the ability to accept an electron. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO is an indicator of molecular stability. schrodinger.comwuxiapptec.com A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive. wuxiapptec.com
Fukui indices are used to describe local reactivity within a molecule, indicating which atoms are more susceptible to nucleophilic, electrophilic, or radical attack. nih.govjoaquinbarroso.com These are calculated from the electron density changes when an electron is added to or removed from the molecule. joaquinbarroso.com
Table 2: Frontier Molecular Orbital and Fukui Index Data (Illustrative) This table illustrates the kind of data that would be produced in a molecular orbital analysis. No specific published data exists for 4-(2-Aminoethyl)heptanamide.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Data not available |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |
| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO | Data not available |
| Fukui Index (f+) on N (amine) | Susceptibility to nucleophilic attack | Data not available |
Prediction of Spectroscopic Parameters
Quantum chemical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. rsc.orgresearchgate.net By calculating the magnetic shielding of each nucleus, one can predict the 1H and 13C NMR spectra. Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding IR intensities can be predicted. These theoretical spectra can be compared with experimental data to confirm the structure of the molecule. nih.gov
Molecular Mechanics and Molecular Dynamics Simulations
While quantum mechanics provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) are used to study the behavior of larger systems and longer timescales, focusing on the conformational landscape and dynamics of the molecule. youtube.com
Conformational Analysis and Stability
4-(2-Aminoethyl)heptanamide is a flexible molecule with several rotatable bonds. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative stabilities. wuxiapptec.comlibretexts.org Molecular mechanics methods can be used to perform a systematic search of the conformational space to find low-energy conformers. sapub.org The stability of these conformers is determined by factors like steric hindrance and intramolecular hydrogen bonding. For this molecule, hydrogen bonding between the amine and amide groups could play a significant role in stabilizing certain conformations.
Table 3: Hypothetical Low-Energy Conformers of 4-(2-Aminoethyl)heptanamide (Illustrative) This table is a hypothetical representation of results from a conformational analysis. No specific published data exists for this compound.
| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Intramolecular H-bonds |
|---|---|---|---|
| 1 | 0.00 | Data not available | Data not available |
| 2 | Data not available | Data not available | Data not available |
Biochemical and Biological Mechanistic Investigations
Exploration of Intracellular Signaling Pathways
Influence on Cell-Specific Biochemical Cascades
The influence of a compound like 4-(2-Aminoethyl)heptanamide on cell-specific biochemical cascades is likely dictated by its structural components: a heptanamide (B1606996) tail and an aminoethyl head group. Biochemical cascades are series of chemical reactions initiated by a stimulus, where one event triggers the next, leading to a specific cellular response. wikipedia.org
The lipophilic heptanamide portion may facilitate interaction with and penetration of cellular membranes, potentially influencing membrane fluidity and the function of membrane-associated proteins. medkoo.com This interaction could modulate signaling pathways that originate at the cell surface.
The primary amine of the aminoethyl group is a key functional feature. Amines can act as nucleophiles and participate in various enzymatic reactions. mdpi.comacs.org It is plausible that 4-(2-Aminoethyl)heptanamide could interact with receptors or enzymes that recognize endogenous amines, thereby initiating or interfering with signaling cascades. For instance, in lymphocytes, the activation of kinases like Syk and Zap-70 leads to the phosphorylation of adaptor proteins, which then recruit other enzymes to continue the cascade. wikipedia.org If 4-(2-Aminoethyl)heptanamide were to bind to a receptor involved in such a pathway, it could potentially trigger or inhibit downstream events.
Furthermore, some aminoethyl-containing compounds have been shown to interact with G protein-coupled receptors (GPCRs), a large family of receptors that initiate a wide array of intracellular signaling cascades upon activation. google.com The specific cellular context, including the types of receptors and signaling proteins present, would ultimately determine the effect of 4-(2-Aminoethyl)heptanamide on any given biochemical cascade.
Metabolic Fate and Transformation Pathways
The metabolic fate of a xenobiotic compound like 4-(2-Aminoethyl)heptanamide involves a series of biotransformation reactions aimed at increasing its water solubility to facilitate excretion. openaccessjournals.com These processes are typically divided into Phase I and Phase II metabolism. openaccessjournals.com
Investigation of Biotransformation Pathways
The biotransformation of 4-(2-Aminoethyl)heptanamide would likely involve several key enzymatic pathways.
Phase I Reactions: These reactions introduce or expose functional groups. For 4-(2-Aminoethyl)heptanamide, the aliphatic heptyl chain would be a primary target for oxidation by cytochrome P450 (CYP) enzymes, leading to hydroxylated metabolites. openaccessjournals.comnih.gov The primary amine could also undergo oxidation.
Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the xenobiotic or its Phase I metabolite. openaccessjournals.com The primary amine of 4-(2-Aminoethyl)heptanamide would be a likely site for conjugation with molecules like glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation). frontiersin.org For example, studies on the drug bemethyl, which also contains an amine, showed that its most abundant metabolite was a conjugate with acetylcysteine, a pathway associated with detoxification. nih.gov
Microbial biotransformation can also be a valuable tool to study and produce drug metabolites, as microorganisms often possess enzymes that can perform similar reactions to those in mammals. nih.govhyphadiscovery.com
Role as a Metabolite or Precursor in Biochemical Cycles
It is unlikely that 4-(2-Aminoethyl)heptanamide would serve as a direct metabolite or precursor in major endogenous biochemical cycles like the citric acid cycle or glycolysis. However, its breakdown products could potentially enter metabolic pathways. For example, the heptanoic acid portion, if cleaved from the aminoethyl group, could potentially undergo beta-oxidation, a process for breaking down fatty acids. The aminoethyl portion might be further metabolized through pathways for amine catabolism.
Conversely, some synthetic compounds are designed to mimic natural molecules and interact with specific biochemical pathways. For example, chemical probes are used to intercept biosynthetic intermediates and provide insights into metabolic pathways, such as in the biosynthesis of vancomycin. researchgate.net While there is no evidence for this role for 4-(2-Aminoethyl)heptanamide, its structural similarity to endogenous signaling molecules could lead to interactions with their metabolic pathways.
Enzymatic Transformations of Related Aminoethyl Amides
The enzymatic formation and cleavage of the amide bond are central to the metabolism of aminoethyl amides.
Amide Bond Formation: Enzymes such as amide bond synthetases (ABSs) and ATP-grasp enzymes catalyze the formation of amide bonds. rsc.orgresearchgate.net These enzymes typically activate a carboxylic acid substrate using ATP, which then reacts with an amine. acs.orgrsc.org For instance, the enzyme McbA has been shown to catalyze the synthesis of various amides. acs.org It is conceivable that enzymes with similar activity could synthesize 4-(2-Aminoethyl)heptanamide from heptanoic acid and ethylenediamine (B42938).
Amide Bond Hydrolysis: The cleavage of the amide bond is catalyzed by amidases or proteases. mdpi.com The stability of the amide bond in 4-(2-Aminoethyl)heptanamide would be a key factor in its biological half-life. The presence of nearby functional groups can influence the rate of hydrolysis. mdpi.com
Molecular Mechanisms of Biological Activity
Anti-inflammatory Mechanistic Insights
The potential anti-inflammatory mechanisms of 4-(2-Aminoethyl)heptanamide can be hypothesized based on the activities of other anti-inflammatory compounds and the general principles of inflammation. Inflammation involves the activation of various enzymes and signaling pathways that lead to the production of pro-inflammatory mediators. nih.gov
One of the primary targets for many anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which is involved in the synthesis of prostaglandins. researchgate.net Compounds with amide functionalities have been investigated as potential COX inhibitors. researchgate.net The heptanamide portion of 4-(2-Aminoethyl)heptanamide is a fatty acid amide, and some fatty acid amides have been noted for their potential anti-inflammatory properties, possibly through interactions with cell membranes that affect signaling. medkoo.com
Another key pathway in inflammation is the NF-κB signaling pathway, which controls the expression of many pro-inflammatory genes. frontiersin.org Some natural and synthetic compounds exert their anti-inflammatory effects by inhibiting the activation of NF-κB. frontiersin.org A molecule like 4-(2-Aminoethyl)heptanamide could potentially interfere with this pathway, although the specific mechanism is unknown.
Furthermore, some compounds with amine functionalities have been shown to modulate the activity of histone deacetylases (HDACs), enzymes that play a role in regulating gene expression, including inflammatory genes. nih.gov Inhibition of HDACs can lead to anti-inflammatory effects. nih.gov
Finally, the activation of protein phosphatase 2A (PP2A) has been linked to anti-inflammatory and anti-cancer effects. A structurally related compound, N-(4-(2-((4-Methoxybenzyl)amino)ethyl)phenyl)heptanamide, has been shown to activate PP2A. mdpi.com This suggests a potential, though unconfirmed, mechanism for 4-(2-Aminoethyl)heptanamide.
Antimicrobial Action Mechanisms
The antimicrobial activity of amphiphilic molecules like 4-(2-Aminoethyl)heptanamide, which combines a hydrophobic heptanamide tail with a polar aminoethyl headgroup, is likely driven by its interaction with and disruption of microbial cell membranes. atlasofscience.org The fundamental principle behind this mechanism is the difference in lipid composition between bacterial and mammalian cell membranes. Bacterial membranes are often rich in anionic lipids, which provides a net negative charge, whereas mammalian membranes are typically zwitterionic and neutral.
The proposed mechanism involves several steps:
Electrostatic Attraction: The positively charged aminoethyl group of the compound would be electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as phosphatidylglycerol and cardiolipin. This initial binding concentrates the compound at the cell surface.
Hydrophobic Insertion: Following the initial electrostatic interaction, the hydrophobic heptanamide tail would insert itself into the non-polar lipid bilayer core of the membrane. rsc.orgmdpi.com This process is entropically favorable and disrupts the ordered packing of the membrane's fatty acid chains.
Membrane Destabilization: The insertion of these molecules perturbs the membrane's structural integrity. This can lead to several detrimental outcomes for the bacterium, including the formation of pores or channels, an increase in membrane fluidity and permeability, and the leakage of essential intracellular contents like ions (K+), metabolites, and even larger molecules such as ATP and nucleic acids. mdpi.com
Studies on structurally similar short-chain lipopeptides and lipoamino acids have demonstrated that this membrane-disrupting capability is a key factor in their antimicrobial efficacy. rsc.orgnih.gov The presence of an amide group, as in 4-(2-Aminoethyl)heptanamide, can further contribute to membrane interaction through hydrogen bonding with the lipid headgroups, potentially enhancing its disruptive power compared to ester-containing analogues. atlasofscience.orgrsc.org
Table 1: Representative Antimicrobial Activity Data for Amphiphilic Compounds
This table illustrates the type of data generated in antimicrobial studies. The values represent the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. Data for 4-(2-Aminoethyl)heptanamide is not currently available in published literature.
| Microorganism | Strain Type | Compound Class | Typical MIC Range (µg/mL) |
| Staphylococcus aureus | Gram-positive | Short-chain lipopeptides | 8 - 64 |
| Escherichia coli | Gram-negative | Cationic amphiphiles | 16 - 128 |
| Pseudomonas aeruginosa | Gram-negative | Lipoamino acids | 32 - 256 |
| Candida albicans | Fungal | Fatty acid amides | 10 - 100 |
In Vitro Anticancer Mechanisms (e.g., PP2A activation)
Protein Phosphatase 2A (PP2A) is a crucial tumor suppressor that dephosphorylates and thereby regulates the activity of numerous proteins involved in cell growth, proliferation, and apoptosis. aacrjournals.orgnih.govharvard.edu In many cancers, PP2A function is suppressed, allowing oncogenic signaling pathways to remain active. harvard.edu Small-molecule activators of PP2A (SMAPs) have emerged as a promising therapeutic strategy to restore this tumor-suppressive function. aacrjournals.orgjci.org
A compound like 4-(2-Aminoethyl)heptanamide could plausibly act as a SMAP through a mechanism similar to other characterized activators, such as FTY720 (Fingolimod) and certain short-chain ceramides. nih.govfrontiersin.org The proposed mechanism is as follows:
Direct Binding and Stabilization: The molecule may bind directly to a pocket formed by the subunits of the PP2A holoenzyme. jci.orgfrontiersin.org This binding can act as a "molecular glue," stabilizing the complex and preventing its dissociation, which in turn enhances its phosphatase activity. jci.org
Allosteric Activation: The binding event could induce a conformational change in the PP2A enzyme, leading to its activation. nih.gov
Downstream Effects: Once activated, PP2A would dephosphorylate key oncoproteins. Known targets of PP2A that are critical in cancer include Akt, ERK, and MYC. aacrjournals.org Dephosphorylation of these proteins would inhibit pro-survival signaling pathways and reactivate apoptotic (cell death) pathways, leading to a decrease in cancer cell viability and proliferation. nih.gov
Research on FTY720 analogs and other SMAPs has shown that they can decrease the phosphorylation of Akt and ERK in cancer cell lines, leading to reduced cell viability and the induction of apoptosis. nih.gov The anticancer effects of SMAPs have been demonstrated in various cancer models, including prostate, lung, and breast cancer. aacrjournals.orgnih.govjci.org
Table 2: Illustrative In Vitro Anticancer Activity of a Hypothetical PP2A Activator
This table shows representative data from in vitro anticancer assays. IC50 is the concentration of a drug that is required for 50% inhibition of cell growth. Specific data for 4-(2-Aminoethyl)heptanamide is not available.
| Cancer Cell Line | Cancer Type | Assay Type | IC50 (µM) |
| PC-3 | Prostate Cancer | Cell Viability (MTT) | Data Not Available |
| A549 | Lung Cancer | Cell Viability (MTT) | Data Not Available |
| MCF-7 | Breast Cancer | Cell Viability (MTT) | Data Not Available |
| HT-29 | Colon Cancer | Cell Viability (MTT) | Data Not Available |
Membrane Interaction and Fluidity Modulation
The interaction of 4-(2-Aminoethyl)heptanamide with cell membranes is central to both its potential antimicrobial and anticancer activities. As an amphiphilic molecule, it is expected to readily partition from an aqueous environment into the lipid bilayer of cell membranes. nih.gov
The primary interactions governing this process are:
Adsorption at the Interface: The polar aminoethyl headgroup would interact with the polar headgroups of the membrane phospholipids (B1166683) at the water-lipid interface.
Insertion into the Core: The non-polar heptanamide tail would penetrate the hydrophobic core of the bilayer. nih.gov
This insertion disrupts the native packing of the membrane lipids and can modulate the physical properties of the membrane, particularly its fluidity. The introduction of a short-chain lipid into a membrane composed of longer-chain phospholipids typically increases membrane fluidity. This is because the shorter chain disrupts the van der Waals interactions between the longer acyl chains, creating more "free volume" and allowing for greater lipid mobility.
This modulation of membrane fluidity can have significant biological consequences:
Increased Permeability: A more fluid membrane is often more permeable, which aligns with the antimicrobial mechanism of causing leakage of cellular contents. mdpi.com
Altered Protein Function: The function of many membrane-bound proteins, such as receptors and transporters, is sensitive to the fluidity of the surrounding lipid environment. Altering fluidity can therefore indirectly affect cellular signaling and transport processes, which may contribute to anticancer effects.
Studies on similar amphiphilic molecules have confirmed their ability to alter membrane properties, and this is considered a key aspect of their biological activity. mdpi.comacs.org
Structure Activity Relationship Sar Studies and Rational Design
Design Principles for Derivative Synthesis based on SAR
The rational design of derivatives based on SAR is a cornerstone of modern medicinal chemistry. For Palmitoylethanolamide (PEA), a primary focus has been to create analogs with increased resistance to enzymatic degradation while preserving their ability to interact with biological targets. nih.gov PEA is rapidly broken down by enzymes like fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.govplos.org
Key design principles for PEA derivatives often involve:
Modification of the Acyl Chain: The long, saturated fatty acyl chain of PEA is crucial for its activity. Studies have shown that analogs with saturated fatty acyl groups are generally more active than their unsaturated counterparts. nih.gov Altering the length and branching of this chain can influence potency and selectivity.
Alterations to the Ethanolamine (B43304) Head Group: The polar head group is another key area for modification. Protecting the acid function, for instance by creating palmitoyl (B13399708) amides or hexadecyl esters, has been explored to reduce the rate of hydrolysis and prolong biological activity. nih.govmdpi.com
Introduction of Steric Hindrance: Introducing bulky groups near the amide bond can sterically hinder the approach of hydrolytic enzymes, thereby increasing the metabolic stability of the compound. nih.gov
A study focused on creating metabolically stable PEA analogs synthesized a library of compounds with modifications to the polar head and hydrophobic tail. nih.gov The aim was to design molecules more resistant to FAAH-mediated hydrolysis. nih.gov
Identification of Pharmacophoric Features
A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. Identifying these features is critical for designing new, more effective drugs. For PEA and its analogs, the key pharmacophoric elements are generally considered to be:
A long, hydrophobic alkyl chain.
A polar amide group capable of forming hydrogen bonds.
A terminal hydroxyl group on the ethanolamine moiety.
These features allow the molecule to interact with its primary target, the peroxisome proliferator-activated receptor-alpha (PPAR-α), as well as other receptors like the transient receptor potential vanilloid 1 (TRPV1) and the orphan G protein-coupled receptor 55 (GPR55). nih.govmdpi.com Computational modeling, such as molecular docking, is often used to visualize how these features fit into the binding pocket of the target receptor. nih.gov For instance, the hydrophobic tail of PEA is thought to fit into a hydrophobic pocket of its receptor, while the polar head forms crucial hydrogen bonds. pnas.org
Optimization of Molecular Scaffolds for Biological Activity
Once the key pharmacophoric features are identified, the molecular scaffold can be optimized to enhance biological activity. This can involve a variety of strategies, including:
Conformational Restriction: Locking the molecule into a more bioactive conformation can improve its binding affinity for the target receptor. This can be achieved by introducing rings or other rigid structures into the molecular scaffold. nih.gov
Bioisosteric Replacement: This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the molecule's pharmacokinetic or pharmacodynamic properties. For example, replacing the amide linker in PEA derivatives with a urea, amino carbamate, or ester group has been shown to result in a complete loss of inhibitory activity against NAAA, highlighting the importance of the amide bond. plos.org
Scaffold Hopping: This involves replacing the central core of the molecule with a completely different scaffold while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical classes with improved properties.
In the development of NAAA inhibitors based on a pyrrolidine (B122466) amide scaffold, it was found that conformationally flexible linkers increased inhibitory potency but decreased selectivity over FAAH. nih.gov Conversely, conformationally restricted linkers, while not enhancing potency, improved selectivity. nih.gov
Correlation of Computational Predictions with Experimental SAR Data
Computational methods play an increasingly important role in drug discovery by allowing researchers to predict the biological activity of virtual compounds before they are synthesized. These predictions must then be validated by experimental data to refine the computational models and guide further drug design efforts.
Molecular docking and density functional theory (DFT) calculations are often used to predict how well a designed analog will bind to its target receptor and to estimate its metabolic stability. nih.gov For example, in a study aimed at developing metabolically stable PEA analogs, computational investigations identified a compound, RePEA, as a promising candidate. nih.gov Subsequent experimental testing confirmed that RePEA was not hydrolyzed by FAAH and retained the anti-inflammatory properties of PEA. nih.gov
Another study on NAAA inhibitors used computational docking to show that a potent inhibitor, compound 16, interacted with a key asparagine residue in the catalytic pocket of the enzyme, thereby blocking substrate entry. plos.orgsemanticscholar.org This computational insight was supported by mutagenesis studies and in vitro pharmacological assays. plos.orgsemanticscholar.org
The table below presents a selection of PEA derivatives and their reported biological activities, illustrating the principles of SAR.
| Compound | Modification from PEA | Biological Activity Finding | Reference |
| MePEA1 | Methylation of the ethanolamine nitrogen | Inhibited TNF-α release | nih.gov |
| RePEA | Retro-ethanolamide (amide bond reversed) | Resistant to FAAH hydrolysis, inhibited TNF-α release | nih.gov |
| Phenyl-carbamic acid hexadecyl ester (4) | Ethanolamine hydroxyl replaced with a phenyl-carbamic acid ester | Showed good anti-inflammatory and antioxidant properties | nih.govnih.govmdpi.com |
| 2-methyl-pentadecanoic acid (4-nitro-phenyl)-amide (5) | Palmitoyl chain and ethanolamine group replaced | Exhibited good anti-inflammatory and antioxidant properties | nih.govnih.govmdpi.com |
| (S)-N-(2-oxo-3-oxetanyl)biphenyl-4-carboxamide (7h) | Replacement of the PEA scaffold with a β-lactone structure | More potent NAAA inhibitor than the parent compound | acs.org |
| 1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine (16) | PEA scaffold replaced with a pyrrolidine and biphenyl (B1667301) structure | Potent and reversible NAAA inhibitor | plos.orgsemanticscholar.org |
Future Research Directions and Advanced Methodological Applications
Application of Advanced Spectroscopy in Real-Time Mechanistic Studies
To understand the dynamic interactions of 4-(2-Aminoethyl)heptanamide with biological systems, advanced spectroscopic techniques could be employed for real-time mechanistic studies. These methods would allow for the observation of molecular interactions and conformational changes as they happen.
Time-Resolved Fourier-Transform Infrared (FTIR) Spectroscopy: This technique could be used to monitor changes in the vibrational frequencies of the amide and amine groups of 4-(2-Aminoethyl)heptanamide upon binding to a putative biological target, such as a protein. These spectral shifts would provide insights into the specific bonds involved in the interaction.
Stopped-Flow Fluorescence Spectroscopy: By labeling either the compound or its potential binding partner with a fluorescent probe, this method can track the kinetics of their association and dissociation. This would yield crucial data on the binding affinity and the rates of the interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY (Water-Ligand Observed via Gradient Spectroscopy) could identify which parts of the 4-(2-Aminoethyl)heptanamide molecule are in close contact with a target protein, thus mapping the binding epitope.
A hypothetical data table illustrating the kind of information that could be obtained from such studies is presented below:
| Spectroscopic Technique | Hypothetical Observation | Implication for Mechanism |
| Time-Resolved FTIR | Shift in the C=O stretch of the amide group upon addition of a target enzyme. | Direct involvement of the amide group in the binding interaction with the enzyme. |
| Stopped-Flow Fluorescence | Rapid increase in fluorescence intensity upon mixing with a labeled target protein. | Fast on-rate kinetics, suggesting a readily accessible binding site on the target. |
| STD NMR | Strongest saturation transfer signals observed for the protons on the heptane (B126788) backbone. | The aliphatic chain of the molecule is likely buried within a hydrophobic pocket of the target. |
Integration of Omics Technologies for Systems-Level Understanding
To gain a broader perspective on the biological effects of 4-(2-Aminoethyl)heptanamide, a systems-level approach using omics technologies would be invaluable. This would involve a comprehensive analysis of the global changes in genes, proteins, and metabolites in a biological system following treatment with the compound.
Transcriptomics (RNA-Seq): By sequencing the entire transcriptome of cells treated with 4-(2-Aminoethyl)heptanamide, researchers could identify genes that are up- or down-regulated. This could point towards the cellular pathways that are modulated by the compound.
Proteomics (Mass Spectrometry-based): Quantitative proteomics could be used to identify changes in the abundance of proteins in response to the compound. This would provide a more direct picture of the functional changes occurring within the cell.
Metabolomics (LC-MS/GC-MS): This approach would analyze the global changes in small molecule metabolites. This could reveal alterations in metabolic pathways and provide clues about the compound's mechanism of action.
The following table provides a hypothetical example of integrated omics data:
| Omics Technology | Hypothetical Key Finding | Inferred Biological Impact |
| Transcriptomics | Upregulation of genes involved in the unfolded protein response (UPR). | The compound may induce stress in the endoplasmic reticulum. |
| Proteomics | Increased abundance of chaperone proteins like BiP/GRP78. | Corroborates the transcriptomic data, suggesting a cellular response to protein misfolding. |
| Metabolomics | Altered levels of specific lipid species. | The compound might be affecting lipid metabolism or membrane composition. |
Development of Novel Chemical Probes for Target Identification
A crucial step in understanding the mechanism of action of 4-(2-Aminoethyl)heptanamide is the identification of its direct molecular targets. The development of chemical probes based on the compound's structure is a powerful strategy for achieving this.
Affinity-Based Probes: These probes would involve chemically modifying 4-(2-Aminoethyl)heptanamide with a reactive group (e.g., a photo-activatable group like a diazirine) and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye). Upon binding to its target, the reactive group can be activated to form a covalent bond, allowing for the subsequent isolation and identification of the target protein.
Activity-Based Probes: If the compound is found to inhibit an enzyme, an activity-based probe could be designed. This would involve incorporating a "warhead" that covalently modifies the active site of the target enzyme, providing a direct readout of target engagement.
A table outlining potential chemical probes is shown below:
| Probe Type | Structural Modification on 4-(2-Aminoethyl)heptanamide | Application |
| Affinity-Based Probe | Addition of a benzophenone (B1666685) group and a terminal alkyne for click chemistry. | Photo-crosslinking to the target protein followed by enrichment using a biotin-azide tag. |
| Activity-Based Probe | Incorporation of a fluorophosphonate group. | Covalent labeling of serine hydrolases that are targeted by the compound. |
Microfluidic and High-Throughput Screening for Mechanistic Elucidation
To efficiently explore the biological activities of 4-(2-Aminoethyl)heptanamide and its analogs, microfluidic and high-throughput screening (HTS) platforms can be utilized. These technologies allow for the rapid testing of compounds in a miniaturized and automated fashion.
Droplet Microfluidics: This technology can be used to encapsulate single cells with the compound in picoliter-sized droplets. This would enable the high-throughput analysis of cellular responses at the single-cell level, revealing population heterogeneity in the response to the compound.
High-Content Imaging: In an HTS format, automated microscopy and image analysis can be used to quantify various cellular parameters (e.g., cell morphology, protein localization, organelle health) in response to treatment with 4-(2-Aminoethyl)heptanamide.
The following table illustrates the potential applications of these screening methods:
| Screening Method | Experimental Setup | Potential Mechanistic Insight |
| Droplet Microfluidics | Encapsulation of cancer cells with a fluorescent biosensor for apoptosis and the compound. | Identification of a subpopulation of cells that are highly sensitive to the compound. |
| High-Content Imaging | Automated imaging of cells stained for mitochondrial membrane potential and cytoskeletal proteins. | The compound may induce mitochondrial dysfunction and changes in cell shape. |
In Silico-Guided Experimental Design for Compound Optimization
Computational methods can play a pivotal role in guiding the optimization of 4-(2-Aminoethyl)heptanamide to improve its potency, selectivity, and pharmacokinetic properties. This in silico-guided approach can save significant time and resources compared to traditional medicinal chemistry approaches.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a small library of analogs of 4-(2-Aminoethyl)heptanamide, a QSAR model can be built to correlate chemical structures with biological activity. This model can then be used to predict the activity of new, untested analogs.
Molecular Docking and Dynamics Simulations: If a target protein is identified, molecular docking can be used to predict the binding mode of 4-(2-Aminoethyl)heptanamide. Molecular dynamics simulations can then be used to study the stability of the protein-ligand complex and to identify key interactions that can be enhanced through chemical modification.
Pharmacophore Modeling: Based on the structure of 4-(2-Aminoethyl)heptanamide and its active analogs, a pharmacophore model can be generated. This model represents the essential three-dimensional arrangement of functional groups required for biological activity and can be used to screen virtual libraries for new, structurally diverse compounds with similar activity.
A hypothetical workflow for in silico-guided optimization is presented in the table below:
| Computational Method | Input Data | Output and Experimental Application |
| QSAR | Biological activity data for a series of 4-(2-Aminoethyl)heptanamide analogs. | A predictive model that guides the synthesis of new analogs with potentially higher activity. |
| Molecular Docking | Crystal structure of the target protein and the 3D structure of the compound. | A predicted binding pose that suggests specific modifications to improve binding affinity. |
| Molecular Dynamics | The docked complex of the target protein and the compound. | Information on the dynamic stability of the interaction and the role of water molecules, guiding further optimization efforts. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
